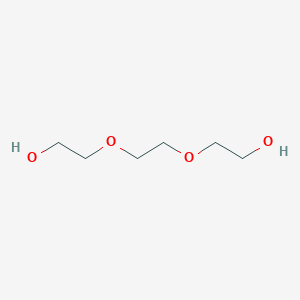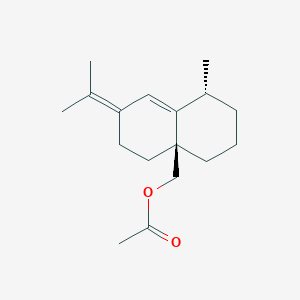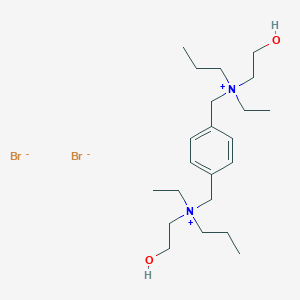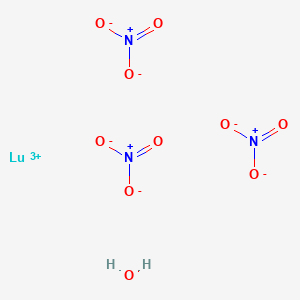
Caesiosid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesiosid is a flavonoid compound that is found in the leaves of Caesalpinia sappan, a plant that is native to Southeast Asia. Caesiosid has been the subject of extensive scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Use in Biomedical Research and Security Concerns
- Caesium-based irradiators are used in biomedical research, such as immunology, to destroy bone marrow in mice for stem cell transplants. The US National Nuclear Security Administration (NNSA) is investigating alternatives to caesium irradiators due to security concerns about their use in making 'dirty' bombs. This highlights the dual-use nature of caesium in scientific research and security considerations (Tollefson, 2016).
Development of Shared Semantics in Clinical Research
- The Biomedical Research Integrated Domain Group (BRIDG) project developed a model for shared understanding of semantics in clinical research. The BRIDG model, which incorporates caesium-related data, has facilitated rapid development of semantic interoperability across applications in clinical research (Fridsma et al., 2008).
Closed Artificial Ecosystems for Ecological Studies
- Closed Artificial ecosystems (CAES) are used for quantitative studies of natural and man-made ecosystems. These ecosystems are vital for theoretical ecology, developing the "ecosystems health" concept, and for applications like bioremediation or biodepollution processes (Pechurkin & Shirobokova, 2001).
Biochar Application in Agricultural Research
- Studies on the effect of biochar application (CA) on soil physical properties and grain yields of upland rice in Laos. This research provides insights into soil productivity improvement through biochar application (Asai et al., 2009).
Energy Storage in Microgrids
- Research on the use of Compressed Air Energy Storage (CAES) in islanded microgrids, including wind turbines, photovoltaic arrays, and diesel generators, for mitigating fluctuations in renewable energy output (Zhang et al., 2015).
Propriétés
Numéro CAS |
19870-44-1 |
|---|---|
Nom du produit |
Caesiosid |
Formule moléculaire |
C26H28O15 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
Clé InChI |
QOYOSTICCWYNER-AZQDDYIYSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















